2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene
Overview
Description
2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene is an organic compound belonging to the class of phenethylamines It is structurally characterized by a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a butene chain
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.
Mode of Action
This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the transmission of serotonin signals, which can alter mood and perception.
Pharmacokinetics
It is known that the onset of action when taken orally is between20-40 minutes . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and removed from the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin transmission. By acting as a partial agonist at certain serotonin receptors, it can alter the normal signaling processes of these receptors. This can lead to changes in mood and perception, and in some cases, it may produce hallucinogenic effects .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene vary with different dosages in animal models .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene typically involves the bromination of 2,5-dimethoxyphenyl-1-butene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product, which is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2,5-dimethoxyphenyl-1-butene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed under appropriate conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2,5-dimethoxyphenyl-1-butene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares a similar structure but differs in the length of the carbon chain.
2,5-Dimethoxy-4-bromophenethylamine: Another closely related compound with similar functional groups but different overall structure.
Uniqueness
2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene is unique due to its specific substitution pattern and the presence of a butene chain, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications and studies in various scientific fields.
Properties
IUPAC Name |
2-(3-bromobut-3-enyl)-1,4-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUJVFAMPFLIFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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